

3-chlorobenzenesulfonic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-chlorobenzenesulfonic Acid

Cat. No.: B3034685

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling and Application of **3-Chlorobenzenesulfonic Acid** A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Beyond the Checklist Mentality

In the fast-paced environment of research and development, the Safety Data Sheet (SDS) is too often treated as a bureaucratic hurdle—a document to be filed and forgotten. This guide aims to reframe that perspective. For a compound like **3-chlorobenzenesulfonic acid**, a versatile intermediate in organic synthesis, understanding the nuances of its SDS is not merely a matter of compliance but a foundational element of experimental success and laboratory safety. This document moves beyond the standard sections of an SDS to provide a deeper, more causal understanding of the hazards and handling protocols associated with this chemical. We will explore not just what to do, but why we do it, grounding every recommendation in the physicochemical realities of the compound.

Section 1: The Molecular Profile and its Safety Implications

3-Chlorobenzenesulfonic acid (CAS No. 20677-52-5) is an organosulfur compound whose properties and hazards are dictated by its molecular structure: a benzene ring substituted with both a sulfonic acid group and a chlorine atom.^{[1][2]} This combination imparts strong acidic and corrosive properties.

Physicochemical Characteristics

A thorough understanding of a chemical's physical properties is the first step in a proactive safety assessment. These are not just numbers; they are predictors of behavior under various laboratory conditions.

Property	Value	Implication for Handling & Storage
Molecular Formula	<chem>C6H5ClO3S</chem>	Indicates the presence of chlorine and sulfur, which can lead to hazardous decomposition products like hydrogen chloride and sulfur oxides upon combustion.
Molecular Weight	192.62 g/mol	A non-volatile solid under standard conditions, reducing the risk of inhalation exposure compared to liquids, though dust can be an issue.[1][2][3]
Appearance	Solid (e.g., powder, crystals)	Dust generation is a primary concern. Engineering controls and appropriate PPE are necessary to prevent inhalation and skin contact.
Storage Temperature	Sealed in dry, 2-8°C or Inert atmosphere, room temperature	Highlights sensitivity. Storage in a cool, dry place is crucial to maintain stability and prevent degradation.[1][4]
LogP	1.5867	This octanol-water partition coefficient suggests a moderate potential for bioaccumulation.[1]

Section 2: Deconstructing the Hazard Profile (GHS Classification)

The Globally Harmonized System (GHS) provides a standardized language for communicating hazards. For **3-chlorobenzenesulfonic acid**, the classifications point to a significant risk profile that demands respect.[1][4]

GHS Hazard Statements Analysis:

- H302: Harmful if swallowed.[1]
- H314: Causes severe skin burns and eye damage.[4]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

The primary danger of this compound is its corrosivity (H314). The sulfonic acid group is a strong acid, capable of causing immediate and severe damage to living tissue upon contact. The additional irritation warnings (H315, H319, H335) reinforce that even minor exposure to dust or solutions can have significant consequences.

Visualizing the GHS Hazard Hierarchy

The following diagram illustrates the GHS pictograms and the corresponding hazards for **3-chlorobenzenesulfonic acid**, providing an immediate visual summary of the risks.

Caption: GHS Pictograms and corresponding hazard statements for **3-chlorobenzenesulfonic acid**.

Section 3: Proactive Exposure Control and Personal Protective Equipment (PPE)

The foundation of safety is preventing exposure. This requires a multi-layered approach combining engineering controls, administrative procedures, and the correct PPE.

Engineering Controls: The First Line of Defense

- Fume Hood: All weighing and handling of solid **3-chlorobenzenesulfonic acid** and any work with its solutions must be conducted in a certified chemical fume hood. This is non-negotiable. The causality is clear: the fume hood contains dust and potential vapors, preventing respiratory exposure (addressing H335).
- Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

Personal Protective Equipment (PPE): The Last Barrier

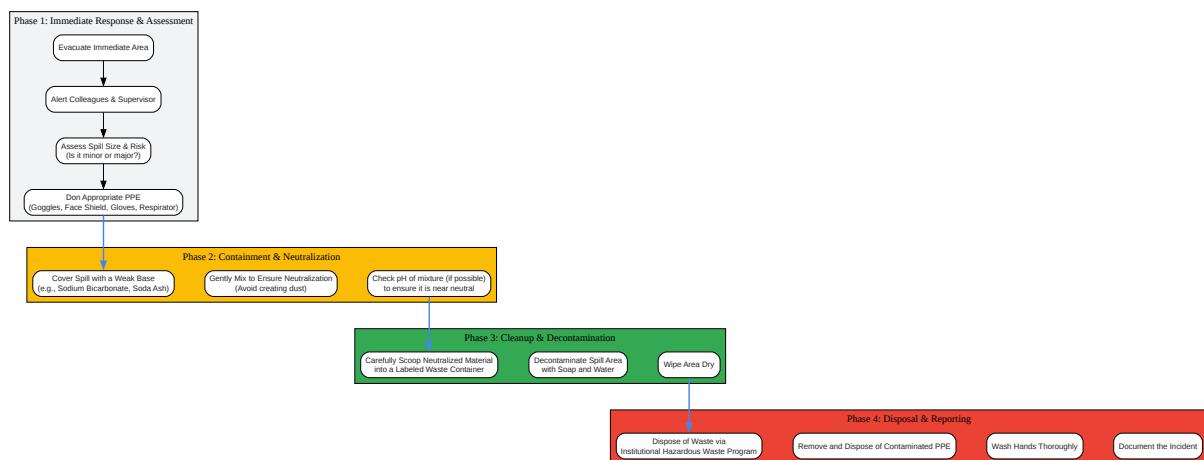
Choosing the right PPE is an exercise in chemical compatibility and risk assessment.

PPE Item	Specification	Rationale
Hand Protection	Nitrile or neoprene gloves.	Must be inspected before use. Given the corrosive nature (H314), any suspected pinholes or degradation means immediate replacement. Proper removal technique is critical to avoid contaminating skin.
Eye/Face Protection	Chemical safety goggles and a face shield.	Goggles provide a seal against dust and splashes. The face shield is mandatory when handling larger quantities or when there is a significant splash risk, offering broader protection against severe eye damage (H314). ^[5]
Skin and Body	Fully-buttoned lab coat (flame-retardant recommended), long pants, and closed-toe shoes.	A complete barrier is necessary to protect the skin from burns (H314). A chemical-resistant apron should be worn for larger-scale work.
Respiratory	NIOSH-approved respirator with appropriate cartridges for organic acid vapors/dusts.	Required if engineering controls are insufficient or during emergency situations (e.g., large spills). This directly mitigates the risk of respiratory irritation (H335).

Section 4: Emergency Protocols – A Self-Validating System

Emergency procedures must be clear, concise, and practiced. They represent a self-validating system: their effectiveness in a real-world incident is the ultimate test of their design.

First-Aid Measures: Immediate and Informed Action


The response to an exposure must be immediate to mitigate the severe corrosive effects.

- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Do not hesitate. The goal is dilution and removal of the acid. Seek immediate medical attention. A safety shower is the appropriate tool for large-scale contact.
- Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.^[6] An eyewash station is essential. Remove contact lenses if present and easy to do. This action is critical to prevent permanent eye damage. Seek immediate medical attention from an ophthalmologist.^[7]
- Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting, as this risks perforation of the esophagus. Have the victim rinse their mouth and drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.

Accidental Release Measures: The Spill Response Workflow

A spill of **3-chlorobenzenesulfonic acid** requires a calm, methodical response. The following workflow is designed to contain the hazard and ensure the safety of laboratory personnel.

Workflow: Solid Spill Response Protocol

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the safe cleanup of a solid **3-chlorobenzenesulfonic acid** spill.

Section 5: The Logic of Safe Storage and Handling

Proper storage and handling are not arbitrary rules; they are scientifically-grounded procedures to ensure chemical stability and prevent dangerous reactions.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.^[5] The "dry" condition is critical because sulfonic acids can be hygroscopic. Absorbed moisture can affect reactivity and experimental accuracy. Store away from incompatible materials.^[6]
- Incompatibilities: Avoid strong oxidizing agents.^{[6][8]} The rationale here is the potential for a highly exothermic or violent reaction, which could lead to a thermal runaway event.
- Handling: When handling the solid, avoid creating dust.^{[5][7]} Use techniques like gentle scooping rather than pouring from a height. For making solutions, always add the acid to the solvent slowly, never the other way around, to control any exothermic dissolution.

Section 6: Toxicological and Ecological Insights

While a complete toxicological profile may not be available, the known data underscores the need for caution. The primary toxicological concern is acute damage from its corrosive properties. Long-term (chronic) exposure data is limited, and therefore, the precautionary principle applies: all exposures should be minimized.

- Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP.
- Environmental Fate: Do not let the product enter drains or waterways.^[7] As an acid, a significant release can alter the pH of local aquatic environments, posing a hazard to wildlife.

Conclusion: Cultivating a Culture of Inherent Safety

This guide has deconstructed the critical safety information for **3-chlorobenzenesulfonic acid**, moving from data to actionable intelligence. For the research scientist and drug development professional, safety is not an impediment to discovery but a prerequisite for it. By

understanding the causal links between a molecule's properties and the necessary handling protocols, we transform the SDS from a static document into a dynamic tool for risk management. This deeper understanding fosters a culture of inherent safety, where safe practice is not just followed but is second nature, enabling scientific advancement to proceed both rapidly and responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemscene.com [chemscene.com]
- 2. 3-Chlorobenzene-1-sulfonic acid | C6H5ClO3S | CID 10997869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Chlorobenzenesulfonic acid | C6H5ClO3S | CID 7400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 20677-52-5|3-Chlorobenzenesulfonic acid|BLD Pharm [bldpharm.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [3-chlorobenzenesulfonic acid safety data sheet (SDS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3034685#3-chlorobenzenesulfonic-acid-safety-data-sheet-sds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com